molecular formula C7H14ClNO B15303559 Octahydropyrano[2,3-c]pyrrole hydrochloride

Octahydropyrano[2,3-c]pyrrole hydrochloride

Cat. No.: B15303559
M. Wt: 163.64 g/mol
InChI Key: GGEXIOSDMKMXTQ-UHFFFAOYSA-N
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Description

Octahydropyrano[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyran ringIts molecular formula is C7H14ClNO, and it has a molecular weight of 163.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Annulation of the Pyran Ring: One of the primary methods for synthesizing octahydropyrano[2,3-c]pyrrole hydrochloride involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving the O-nucleophilic center.

    Intramolecular Cyclization: Another approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydropyrano[2,3-c]pyrrole hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyran rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry: Octahydropyrano[2,3-c]pyrrole hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for designing new molecules with potential biological activity .

Biology and Medicine: Its structural features may contribute to its activity as a ligand for certain biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a useful compound for various industrial applications .

Mechanism of Action

The mechanism of action of octahydropyrano[2,3-c]pyrrole hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure may allow it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Octahydropyrano[2,3-c]pyrrole hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride salt. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H

InChI Key

GGEXIOSDMKMXTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2OC1.Cl

Origin of Product

United States

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